molecular formula C9H11ClFNS B1478360 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2098003-97-3

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1478360
CAS No.: 2098003-97-3
M. Wt: 219.71 g/mol
InChI Key: MVWJFMBQBIQHRR-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a chlorothiophene ring and a fluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with a fluoromethylated pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal
  • 3-(5-Chlorothiophen-2-yl)propane-1-thiol
  • 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is unique due to the presence of both a fluoromethyl group and a pyrrolidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNS/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWJFMBQBIQHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(S2)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 3
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 4
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 5
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 6
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine

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